MS/MS Fragmentation Pattern Distinguishes C1-¹⁸O Labeling from C6-¹³C Labeled Analogs
The mass spectrometric fragmentation pattern of D-Mannose-18O-1 provides a unique signature compared to its ¹³C-labeled counterparts. In MS/MS analysis, D-Mannose-18O-1 (with ¹⁸O at the C1 position) shows dominant [M+H-¹⁸O]⁺ ions, a result of losing the labeled water. In contrast, analogs labeled with ¹³C at the C6 position (e.g., D-Mannose-6-¹³C) exhibit [M+H-¹⁸O-60]⁺ fragments due to the cleavage of the glycan ring . This difference is critical for confirming the labeling position and avoiding misidentification.
| Evidence Dimension | MS/MS Fragment Ion Abundance |
|---|---|
| Target Compound Data | Dominant [M+H-¹⁸O]⁺ ion observed |
| Comparator Or Baseline | D-Mannose-6-¹³C (or other C6-labeled analogs): Dominant [M+H-¹⁸O-60]⁺ ion |
| Quantified Difference | Qualitative difference in fragmentation pathway; quantitative ratio not provided. |
| Conditions | Standard MS/MS conditions (not specified in source) |
Why This Matters
This unique fragmentation pattern serves as a quality control and structural confirmation tool, ensuring the correct labeled compound is used and detected in complex biological matrices.
